molecular formula C12H13ClO2S B1428913 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid CAS No. 1343726-37-3

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Cat. No. B1428913
M. Wt: 256.75 g/mol
InChI Key: JSSFYEQJVOACAC-UHFFFAOYSA-N
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Description

“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C12H13ClO2S . It has a molecular weight of 256.75 g/mol . This compound is typically available in the form of a powder .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” consists of a benzoic acid group, a chlorine atom, and a cyclopentylsulfanyl group . The InChI code for this compound is 1S/C12H13ClO2S/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) .


Physical And Chemical Properties Analysis

“4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Crystal Engineering and Structural Analysis

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, like its close relative 2-Chloro-4-nitrobenzoic acid (2c4n), has potential applications in crystal engineering. A study on 2c4n synthesized a series of molecular salts with pyridyl and benzoic acid derivatives. The primary supramolecular synthon and the presence of weak halogen bonds in these salts highlighted the significance of halogen bonds in crystal stabilization. Such research indicates the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in developing new molecular structures with unique properties (Oruganti et al., 2017).

Drug Delivery Systems

Benzoic acid derivatives, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, have been explored for their potential in drug delivery systems. For instance, the study on complex formation between alpha cyclodextrin, a known drug delivery vehicle, and 2-(4-hydroxyphenylazo) benzoic acid, demonstrates the promising applications of such compounds in enhancing the stability and delivery of pharmaceutical agents (Dikmen, 2021).

Pharmaceutical Process Design

The thermodynamic study of benzoic acid and chlorobenzoic acids, including 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid, addresses their stability, solubility, and phase behavior. Such research is crucial in the process design and formulation of drug substances, ensuring their stability and effectiveness (Reschke et al., 2016).

Analyte Recognition in Chemistry

The study on 4-(N,N-dimethylamino)benzoic acid reveals the compound's remarkable affinity and selectivity to divalent anions in UV-vis and fluorescence titrations. This suggests that structurally similar compounds like 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid could be used in the development of new anion recognition systems in analytical chemistry (Hou & Kobiro, 2006).

Synthesis of Complex Molecules

The synthesis and characterization of compounds like 4-(4-phenylbutoxy) benzoic acid demonstrate the diverse applications of benzoic acid derivatives in synthesizing complex organic molecules. This highlights the potential of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid in synthetic organic chemistry and material science (You-gui, 2010).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Chloro-2-(cyclopentylsulfanyl)benzoic acid” with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

4-chloro-2-cyclopentylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFYEQJVOACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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